molecular formula C12H17N3O2 B3150967 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol CAS No. 700355-08-4

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol

Cat. No.: B3150967
CAS No.: 700355-08-4
M. Wt: 235.28 g/mol
InChI Key: VCQBLGIRMRHFLB-UHFFFAOYSA-N
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Description

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound features a benzoimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The presence of an amino group, a hydroxyethyl group, and a propanol chain makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the benzoimidazole core, followed by functionalization to introduce the amino and hydroxyethyl groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzoimidazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield benzoimidazole carboxylic acids, while reduction of the amino group can produce various substituted amines.

Scientific Research Applications

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol involves its interaction with specific molecular targets and pathways. The benzoimidazole core can bind to enzymes or receptors, modulating their activity. The amino and hydroxyethyl groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyethyl groups enhances its versatility in synthetic and biological applications.

Properties

IUPAC Name

3-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-9-3-4-11-10(8-9)14-12(2-1-6-16)15(11)5-7-17/h3-4,8,16-17H,1-2,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBLGIRMRHFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(N2CCO)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 2
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 3
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 4
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 5
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 6
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol

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